4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride
Overview
Description
“4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride” is a chemical compound with the CAS Number: 1220027-05-3. It has a molecular weight of 272.73 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N4O2.ClH/c16-11(15-3-5-17-6-4-15)10-8-7-12-2-1-9(8)13-14-10;/h12H,1-7H2,(H,13,14);1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 272.73 . More specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Chemical and Pharmacological Interests in Morpholine Derivatives
Morpholine derivatives, including those related to 4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride, have garnered interest for their broad spectrum of pharmacological activities. Morpholine, a six-membered aromatic organic heterocycle, is present in various compounds developed for diverse pharmacological activities. Recent scientific explorations have emphasized the significance of morpholine and its analogues in designing novel molecules with potent pharmacophoric activities. Such studies support ongoing research into the design and synthesis of novel morpholine derivatives, highlighting the compound's relevance in medicinal chemistry and pharmaceutical research (Asif & Imran, 2019).
Heterocyclic Chemistry and Kinase Inhibition
Heterocyclic compounds, particularly those featuring pyrazolo[3,4-b]pyridine scaffolds, have been pivotal in the development of kinase inhibitors. These scaffolds have demonstrated versatility through multiple binding modes with kinases, suggesting the potential of compounds like 4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride in therapeutic applications. The pyrazolo[3,4-b]pyridine scaffold, attributed for its ability to bind to the hinge region of kinases, has been the focus of many patents and research studies, underscoring its importance in the design of kinase inhibitors for various therapeutic targets (Wenglowsky, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
morpholin-4-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.ClH/c16-11(15-3-5-17-6-4-15)10-8-7-12-2-1-9(8)13-14-10;/h12H,1-7H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHXIZJYQBSTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCOCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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